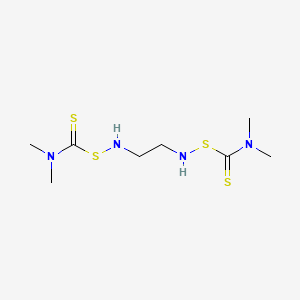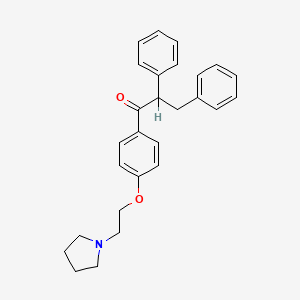
Diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate is an organophosphorus compound with the molecular formula C10H19O3P. It is characterized by the presence of a phosphonate group attached to a 3-methylpenta-1,2-dien-1-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyne or allene precursor under controlled conditions. One common method involves the use of ethane-1,2-diamine as a reagent . The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphonate oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
Diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Diethyl (4-methylpenta-1,2-dien-1-yl)phosphonate: Similar in structure but with a different position of the methyl group.
Diethyl (1,3-dithian-2-yl)phosphonate: Contains a dithiane ring instead of the allene moiety.
Diethyl (3-methylbuta-1,2-dien-1-yl)phosphonate: Similar but with a shorter carbon chain.
Uniqueness
Diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate is unique due to its specific allene structure, which imparts distinct reactivity and properties compared to other phosphonate compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
32395-12-3 |
|---|---|
Molecular Formula |
C10H19O3P |
Molecular Weight |
218.23 g/mol |
InChI |
InChI=1S/C10H19O3P/c1-5-10(4)8-9-14(11,12-6-2)13-7-3/h9H,5-7H2,1-4H3 |
InChI Key |
FPNYTCLMOFTVFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C=CP(=O)(OCC)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
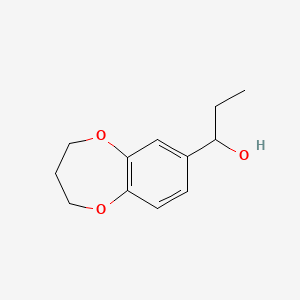
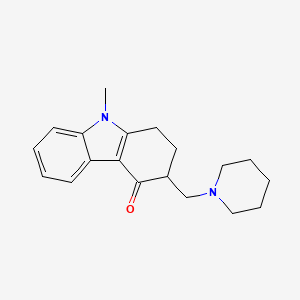
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)



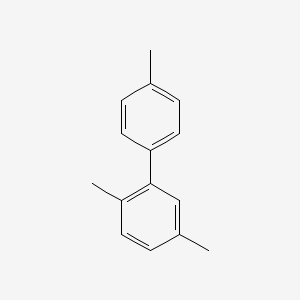

![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)

